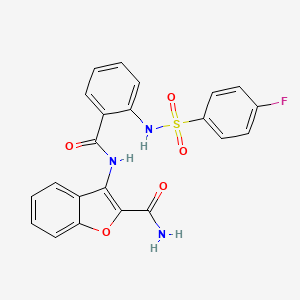

3-(2-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

Benzofuran compounds are a class of compounds that are ubiquitous in nature. The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .Chemical Reactions Analysis

Benzofuran compounds have been developed and utilized as anticancer agents . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .Scientific Research Applications

Synthesis and Antiproliferative Activities

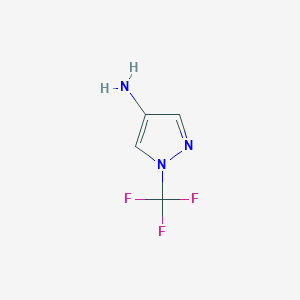

Compounds related to "3-(2-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide" have been synthesized and evaluated for their antiproliferative activities against cancer cell lines. For instance, pyrazole-sulfonamide derivatives, designed from related chemical structures, demonstrated promising antitumor activity, particularly against rat brain tumor cells (C6), showing cell-selective effects and broad-spectrum antitumor activity comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).

Inhibition of Carbonic Anhydrases

Aromatic sulfonamide inhibitors, structurally akin to the compound , were prepared and tested as inhibitors of carbonic anhydrase isoenzymes, exhibiting nanomolar inhibitory concentrations. These compounds demonstrated varied activities against the isoenzymes, with the lowest affinity against isoenzyme hCA XII, indicating their potential in designing inhibitors for specific carbonic anhydrase isoenzymes (Supuran et al., 2013).

Chemical Properties and Interactions

Research on the basicity of sulfonamides and carboxamides, including the effect of fluorinated substituents, provides insights into their chemical interactions and properties. The study found that sulfonamides are protonated at nitrogen more than oxygen, contrasting with carboxamides. This difference in basicity, influenced by fluorinated substituents, has implications for the compound's reactivity and potential applications in medicinal chemistry (Shainyan et al., 2012).

Applications in Fluorescence and Peptide Determination

The development of water-soluble fluorogenic reagents with structures related to benzofuran-sulfonamides has been reported. These reagents, used for the determination of peptides, exhibit significant fluorescence characteristics upon reacting with peptides, suggesting their utility in sensitive and specific detection methods in biochemistry and analytical chemistry (Kajiro et al., 2000).

Antibacterial Activity

Sulfonamide drugs, including derivatives of the compound in discussion, have shown a wide range of biological activities, including antibacterial effects. Specific sulfonamide derivatives demonstrated significant activity against bacteria such as Staphylococcus aureus and Escherichia coli, highlighting their potential in antibiotic development (Ajani et al., 2012).

Mechanism of Action

Target of Action

Benzofuran compounds are known to have a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Biochemical Pathways

Benzofuran derivatives are known to affect various biochemical pathways due to their diverse pharmacological activities .

Result of Action

Benzofuran derivatives are known to have strong biological activities .

Future Directions

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that there is potential for future research and development in this area.

Biochemical Analysis

Biochemical Properties

The nature of these interactions is complex and depends on the specific structure of the benzofuran compound .

Cellular Effects

Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that benzofuran compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

3-[[2-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN3O5S/c23-13-9-11-14(12-10-13)32(29,30)26-17-7-3-1-5-15(17)22(28)25-19-16-6-2-4-8-18(16)31-20(19)21(24)27/h1-12,26H,(H2,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRALJWUVZJGCLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2976047.png)

![Methyl 4-methoxy-3-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate](/img/structure/B2976048.png)

![3-(4-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2976049.png)

![4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-bromobenzoic acid](/img/structure/B2976051.png)

![2,4-dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2976059.png)

![4-(azepan-1-ylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2976063.png)

![2-Hydroxy-6-azaspiro[3.4]octan-7-one](/img/structure/B2976065.png)

![2-[(diphenylmethyl)sulfanyl]-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2976066.png)

![N-[3-(DIFLUOROMETHOXY)PHENYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE](/img/structure/B2976068.png)